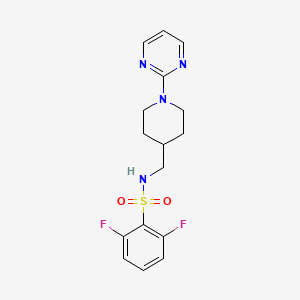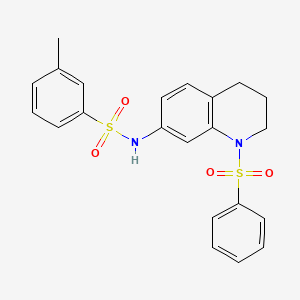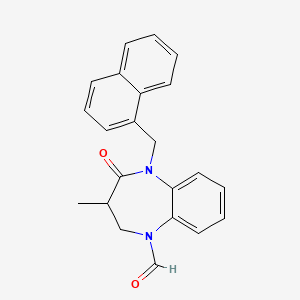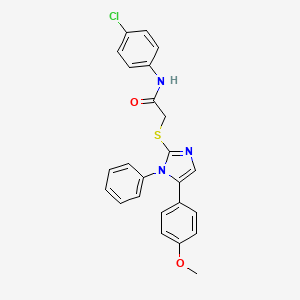![molecular formula C9H6F3NOS B2747859 [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol CAS No. 885527-21-9](/img/structure/B2747859.png)
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol” is a chemical compound with the molecular formula C9H6F3NOS and a molecular weight of 233.21 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring substituted with a trifluoromethyl group at the 5-position and a methanol group at the 2-position .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a predicted melting point of 112.20° C, a predicted boiling point of 303.0° C at 760 mmHg, a predicted density of 1.5 g/cm3, and a predicted refractive index of n 20D 1.59 .科学的研究の応用
Molecular Aggregation Studies
A study on the solvent effects on molecular aggregation involving benzothiazole derivatives demonstrates the impact of solvent choice on molecular interactions and aggregation processes, hinting at the potential research applications of benzothiazole compounds in understanding solvent-molecule interactions (Matwijczuk et al., 2016).
Catalyst Development
Research involving ruthenium(II) complexes with benzothiazole derivatives as ligands presents a clean and cost-effective methylation method, utilizing methanol for N-methylation of amines. This showcases the role of similar structures in catalytic processes and chemical synthesis, providing insights into their potential applications in developing new catalytic systems (Sarki et al., 2021).
Photophysical and Electroluminescent Properties
A study on Zn(II)-chelated complexes based on benzothiazole derivatives explores their potential in producing white-light emission, indicating the relevance of such structures in the development of electroluminescent devices and materials research (Roh et al., 2009).
Computational Chemistry Studies
Research on the catalysis involving methanol as a hydrogen transfer agent for carbonyl reduction provides a foundation for understanding the mechanisms of reactions involving methanol and potentially similar compounds, highlighting the importance of computational chemistry studies in elucidating reaction pathways (Pasini et al., 2014).
作用機序
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
The downstream effects of these pathways are also under investigation .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
特性
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSBOTQZFNDFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2747781.png)
![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)
![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2747786.png)



![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)



